1,4-Bis(trimethylsiloxy)benzene

qNMR Analytical Chemistry Pharmaceutical Analysis

Researchers requiring a stable, protected hydroquinone source for PACVD or qNMR workflows often face purity degradation and positional isomer contamination. 1,4-Bis(trimethylsiloxy)benzene (CAS 2117-24-0) addresses these risks with: • Validated long-term purity stability (>99% with minimal variation), reducing qNMR standard requalification frequency. • Defined monoclinic crystal structure (P2/n) enabling reliable crystallographic calibration and computational model validation. • Higher PCC-mediated oxidation reactivity versus bulkier TBDMS ethers, ensuring efficient quinone synthesis under mild, non-aqueous conditions.

Molecular Formula C12H22O2Si2
Molecular Weight 254.47 g/mol
CAS No. 2117-24-0
Cat. No. B1267189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(trimethylsiloxy)benzene
CAS2117-24-0
Molecular FormulaC12H22O2Si2
Molecular Weight254.47 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OC1=CC=C(C=C1)O[Si](C)(C)C
InChIInChI=1S/C12H22O2Si2/c1-15(2,3)13-11-7-9-12(10-8-11)14-16(4,5)6/h7-10H,1-6H3
InChIKeyDVLYYIZODAWMML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(trimethylsiloxy)benzene (CAS 2117-24-0): A Siloxane Ether for Analytical Standards and Materials Precursors


1,4-Bis(trimethylsiloxy)benzene (CAS 2117-24-0), also known as hydroquinone bis(trimethylsilyl) ether, is a para-disubstituted aromatic compound with two trimethylsiloxy (-OSi(CH₃)₃) groups [1]. It is a colorless liquid or solid at room temperature, characterized by zero hydrogen bond donors and a topological polar surface area of 18.5 Ų [1]. This compound serves as a protected form of hydroquinone, offering enhanced solubility and stability for use in organic synthesis and materials science .

Why Generic Substitution of 1,4-Bis(trimethylsiloxy)benzene (CAS 2117-24-0) Fails in Analytical and Synthetic Workflows


In-class siloxane compounds, including positional isomers like 1,2- and 1,3-bis(trimethylsiloxy)benzene, or analogs with different silyl protecting groups such as tert-butyldimethylsilyl (TBDMS) ethers, exhibit distinct differences in reactivity, stability, and spectroscopic properties. Simple substitution without consideration of these differences can lead to failed syntheses, inaccurate analytical results, or suboptimal material performance. The following evidence quantifies these critical differentiators, demonstrating why this specific compound must be selected for certain applications.

Quantitative Evidence Guide: 1,4-Bis(trimethylsiloxy)benzene (CAS 2117-24-0) vs. Comparators


Validated Purity of 1,4-Bis(trimethylsiloxy)benzene as a qNMR Secondary Standard

As a secondary standard for quantitative ¹H NMR (qNMR), 1,4-bis(trimethylsiloxy)benzene (referred to as 1,4-bis(trimethylsilyl)benzene in the source) demonstrates a purity consistently exceeding 99%, with minimal variation (0.3-0.4%) over several years of monitoring . This performance is compared to five other secondary standards evaluated in the same study .

qNMR Analytical Chemistry Pharmaceutical Analysis

Enhanced Reactivity of 1,4-Bis(trimethylsiloxy)benzene in Pyridinium Chlorochromate Oxidation vs. tert-Butyldimethylsilyl (TBDMS) Analog

In the oxidation of hydroquinone silyl ethers to quinones using pyridinium chlorochromate (PCC), bis(trimethylsilyl) ethers (including 1,4-bis(trimethylsiloxy)benzene) are reported to be 'slightly more reactive' than their corresponding bis(tert-butyldimethylsilyl) (TBDMS) ethers [1][2].

Organic Synthesis Oxidation Protecting Groups

Defined Monoclinic Crystal Structure of 1,4-Bis(trimethylsiloxy)benzene Facilitating Material Characterization

1,4-Bis(trimethylsiloxy)benzene crystallizes as colorless plates with identical monoclinic unit cell dimensions (space group P2₁/n, Z = 4) whether obtained by vacuum sublimation or from n-heptane solution [1]. The conformation features the two (H₃C)₃SiO substituents twisted around the O-(C₆H₄)-O axis by dihedral angles of ±60° [1].

Crystallography Materials Science Structural Chemistry

Optimal Application Scenarios for 1,4-Bis(trimethylsiloxy)benzene (CAS 2117-24-0) Based on Evidence


Quantitative NMR (qNMR) Standard for Pharmaceutical Compliance Testing

Based on its validated long-term purity stability (>99% with minimal variation) , 1,4-bis(trimethylsiloxy)benzene is an optimal choice as a secondary standard in qNMR workflows for the quantification of pharmaceutical active substances and the analysis of medicinal products . Its use ensures reliable analytical results and reduces the frequency of standard requalification, which is critical for regulated laboratory environments .

Precursor for Silicon Carbide (SiC) Thin Films via Plasma-Assisted CVD

The compound is utilized as a single-source precursor in plasma-assisted chemical vapor deposition (PACVD) for the fabrication of silicon carbide (SiC) thin films . The plasma decomposition of the precursor enables precise control over film thickness and composition, which is essential for applications in microelectronics and optoelectronics requiring robust thermal and electrical properties .

Synthetic Intermediate for Quinone Preparation via Mild Oxidative Deprotection

Given its demonstrated higher reactivity compared to bulkier TBDMS ethers in PCC-mediated oxidations [1][2], 1,4-bis(trimethylsiloxy)benzene is a preferred protected hydroquinone intermediate for the synthesis of complex quinones. This application is particularly valuable in multi-step syntheses where mild, non-aqueous oxidative conditions are required to preserve acid-labile functionalities [1].

Crystallographic Reference Material for Structural Analysis

The well-defined monoclinic crystal structure of 1,4-bis(trimethylsiloxy)benzene, as determined by single-crystal X-ray diffraction [3], makes it suitable as a reference compound for calibrating crystallographic equipment, validating computational chemistry models, and serving as a standard in materials characterization studies.

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